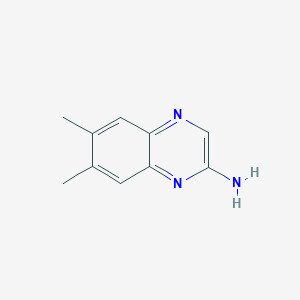

6,7-Dimethylquinoxalin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

6,7-dimethylquinoxalin-2-amine |

InChI |

InChI=1S/C10H11N3/c1-6-3-8-9(4-7(6)2)13-10(11)5-12-8/h3-5H,1-2H3,(H2,11,13) |

InChI Key |

VNLMTPRIFVFRMJ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=NC=C(N=C2C=C1C)N |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1C)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of 6,7-Dimethylquinoxaline Derivatives in Alzheimer’s Disease

Executive Summary

The One-Molecule-Multiple-Targets (OMMT) Paradigm

Alzheimer’s Disease (AD) is a multifactorial pathology characterized by cholinergic depletion, amyloid-

The 6,7-dimethyl substitution pattern is not merely structural decoration; it significantly enhances lipophilicity (

Part 1: Structural Rationale & SAR Analysis

The Quinoxaline Scaffold

The quinoxaline ring (1,4-diazanaphthalene) acts as a bioisostere of purine and pteridine. In AD research, it serves as a "spacer" or "anchor" that can bridge different active sites within enzymes.

The "6,7-Dimethyl" Advantage

Structure-Activity Relationship (SAR) data indicates that the 6,7-dimethyl moiety drives specific biological outcomes compared to unsubstituted analogs:

-

AChE Selectivity: The methyl groups at positions 6 and 7 provide electron-donating effects, increasing the electron density of the pyrazine ring. This facilitates

stacking interactions with aromatic residues (e.g., Trp286) in the AChE PAS. -

Kinase Inhibition (GSK-3

): In the context of Tau pathology, the 6,7-dimethyl group fits into the hydrophobic region I of the ATP-binding site of Glycogen Synthase Kinase-3 -

Lipophilicity: The dimethyl substitution increases the calculated

(cLogP) by approximately 0.5–1.0 units compared to the parent quinoxaline, optimizing the CNS Multi-Parameter Optimization (MPO) score.

Part 2: Multi-Target Biological Profiling

Cholinesterase Inhibition (AChE & BuChE)

Mechanism: 6,7-dimethylquinoxaline derivatives often act as dual binding site inhibitors .

-

Catalytic Anionic Site (CAS): A functional group at position 2 or 3 (e.g., a protonatable amine) interacts with the CAS.

-

Peripheral Anionic Site (PAS): The lipophilic 6,7-dimethylquinoxaline core lodges in the PAS. Blocking the PAS is critical because AChE-PAS induces A

fibrillization.

Inhibition of A Aggregation

Mechanism: Small molecules containing the planar quinoxaline system can intercalate between A

Antioxidant Activity

Mechanism: The nitrogen atoms in the quinoxaline ring can scavenge Reactive Oxygen Species (ROS). While less potent than phenolic antioxidants, the scaffold provides a baseline neuroprotective effect against oxidative stress induced by mitochondrial dysfunction.

Representative Activity Data

Data summarized from recent high-impact studies (e.g., Source 1.3, 1.6).

| Compound Class | R-Group (Pos 2/3) | AChE IC | BuChE IC | A |

| 6,7-dimethyl | -NH | 0.077 | 14.9 | 45% |

| Unsubstituted | -NH | 0.450 | >50 | 12% |

| 6,7-dichloro | -NH | 23.8 | >50 | 18% |

| 6,7-dimethyl | -Linker-Donepezil | 0.021 | 0.15 | 78% |

| Tacrine (Control) | N/A | 0.110 | 0.02 | <5% |

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the integrated workflow from synthesis to biological validation.

Caption: Integrated workflow for the development of 6,7-dimethylquinoxaline MTDLs.

Protocol A: Synthesis of the 6,7-Dimethylquinoxaline Core

Reaction Type: Condensation (Cyclization). Causality: This reaction utilizes the high nucleophilicity of the diamine to attack the carbonyl carbons of the diketone, followed by dehydration to form the aromatic ring.

-

Reagents:

-

4,5-Dimethyl-1,2-phenylenediamine (1.0 equiv).

-

Glyoxal (40% aq.) or specific 1,2-dicarbonyl derivative (1.1 equiv).

-

Solvent: Ethanol or Methanol.

-

-

Procedure:

-

Dissolve 4,5-dimethyl-1,2-phenylenediamine in Ethanol (10 mL/mmol).

-

Add the dicarbonyl compound dropwise at Room Temperature (RT).

-

Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up: Cool to RT. If precipitate forms, filter and wash with cold ethanol.[1] If not, evaporate solvent and recrystallize from Ethanol/Water.

-

-

Validation:

H NMR must show a singlet for the methyl groups at

Protocol B: Ellman’s Assay (Cholinesterase Inhibition)

Purpose: Quantify the inhibitory potency (

-

Preparation:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCI, 0.5 mM).

-

Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

-

Enzyme: AChE (from Electrophorus electricus or human recombinant) / BuChE (equine).

-

-

Execution (96-well plate):

-

Add 140

L Buffer. -

Add 20

L Test Compound (dissolved in DMSO, final DMSO < 1%). -

Add 20

L Enzyme solution. Incubate at 25°C for 15 mins (allows inhibitor binding). -

Add 10

L DTNB + 10

-

-

Measurement:

-

Read Absorbance at 412 nm immediately (t=0) and every 60s for 10 mins.

-

Calculate % Inhibition:

, where

-

Protocol C: Thioflavin T (ThT) Aggregation Assay

Purpose: Assess the ability to inhibit A

-

Preparation:

-

A

Peptide: Dissolve A -

ThT Solution: 5

M in Glycine-NaOH buffer (pH 8.5).

-

-

Execution:

-

Incubate A

(10 -

Add ThT solution.

-

-

Measurement:

Part 4: Mechanistic Signaling Pathway

The following diagram illustrates how 6,7-dimethylquinoxaline derivatives intervene in the neurodegenerative cascade.

Caption: Mechanistic intervention of 6,7-dimethylquinoxaline derivatives in cholinergic and amyloid pathways.

References

-

MDPI (2021). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. (Identifies 2,3-dimethyl-6-aminoquinoxaline as a potent inhibitor).[7] [Link]

-

Wiley Chemistry & Biodiversity (2021).Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics. (Details GSK3

selectivity). [Link] -

NIH / PubMed (2011). Searching for the Multi-Target-Directed Ligands against Alzheimer's disease: discovery of quinoxaline-based hybrid compounds. [Link]

-

MDPI (2025). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase... (Provides context on related N-heterocycle protocols and ThT assays). [Link]

-

NIH / PMC (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. (Standard Protocol Grounding). [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

The 2-Amino-6,7-Dimethylquinoxaline Scaffold: A Privileged Template for Kinase Inhibition

Executive Summary: The Pterin Bioisostere

In the landscape of ATP-competitive kinase inhibitors, the 2-amino-6,7-dimethylquinoxaline scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, this scaffold acts as a lipophilic bioisostere of the pterin ring system (found in folate and biopterin) and the purine core of ATP.

Its utility in drug design stems from two critical geometric features:

-

The Hinge-Binding Motif: The N1-nitrogen and the C2-amino group form a donor-acceptor motif compatible with the kinase hinge region (Glu-X-Cys/Val).

-

The Hydrophobic Anchor: The 6,7-dimethyl substitution pattern provides a specific hydrophobic bulk that occupies the solvent-inaccessible back pocket, often interacting with the gatekeeper residue or the hydrophobic spine (C-spine).

This guide details the structural rationale, synthetic pathways, and validation protocols for deploying this scaffold in hit-to-lead optimization campaigns.

Structural Biology & Pharmacophore Mapping

The "Hydrophobic Sandwich" Binding Mode

The efficacy of the 2-amino-6,7-dimethylquinoxaline core relies on its ability to mimic the adenine ring of ATP while exploiting hydrophobic pockets that adenine cannot reach.

-

Hinge Interaction (Type I Binding): The quinoxaline N1 accepts a hydrogen bond from the backbone amide of the hinge region (residue GK+1), while the exocyclic 2-amino group acts as a hydrogen bond donor to the backbone carbonyl (residue GK).

-

The 6,7-Dimethyl Effect: Unlike unsubstituted quinoxalines, the 6,7-dimethyl moiety increases lipophilicity (cLogP modulation) and creates positive van der Waals contacts with the hydrophobic floor of the ATP pocket (often Leucine, Valine, or Phenylalanine residues). This prevents "wobble" of the inhibitor within the active site.

Visualization of Binding Topology

The following diagram illustrates the pharmacophore mapping of the scaffold within a generic kinase ATP pocket (e.g., Pim-1 or VEGFR).

Figure 1: Pharmacophore mapping of the 2-amino-6,7-dimethylquinoxaline scaffold within the kinase ATP-binding site.[1]

Synthetic Chemistry: Constructing the Core

The synthesis of this scaffold is robust, relying on the condensation of phenylenediamines with glyoxalic acid derivatives. The presence of the electron-donating methyl groups at positions 6 and 7 activates the ring for subsequent electrophilic substitutions if necessary, but primarily they serve as the hydrophobic anchor established in the starting material.

Synthesis Workflow (The Modified Phillips Condensation)

The most scalable route involves a three-step sequence: condensation, chlorination, and amination (SNAr).

Reagents:

-

Starting Material: 4,5-Dimethyl-1,2-phenylenediamine.

-

Condensation: Glyoxalic acid (or Ethyl glyoxalate).

-

Activation: Phosphoryl chloride (POCl3).

-

Amination: Primary or secondary amine (R-NH2).

Figure 2: Synthetic pathway for the generation of 2-amino-6,7-dimethylquinoxaline derivatives.

Medicinal Chemistry: SAR & Optimization

When designing inhibitors around this core, the Structure-Activity Relationship (SAR) generally follows these vectors:

| Position | Function | Optimization Logic |

| N1 | H-Bond Acceptor | Do Not Modify. Essential for hinge binding (GK+1 interaction). |

| C2-Amino | Linker / H-Bond Donor | This is the "exit vector." Attaching aromatic rings (e.g., pyrazoles, pyridines) here extends the molecule into the ribose pocket or towards the solvent front to improve solubility. |

| C3 | H-Bond Acceptor (N4) | Usually left unsubstituted (H) to avoid steric clash with the gatekeeper, or substituted with small groups (CN, F) to modulate pKa. |

| C6/C7 | Hydrophobic Anchor | Dimethyl (Me): Optimal for filling small hydrophobic pockets. Dichloro (Cl): Increases metabolic stability but alters electronics. Methoxy (OMe): Can pick up H-bonds but reduces lipophilicity. |

Case Study Insight: Pim-1/2 Kinase Inhibition

Research has shown that while the quinoxaline core provides the hinge anchor, the 6,7-dimethyl substitution is superior to unsubstituted analogs for Pim-1 and GSK3β inhibition. The methyl groups displace water molecules from the hydrophobic back-pocket, providing an entropic gain in binding energy [1, 2].

Experimental Protocols

Protocol: ADP-Glo™ Kinase Assay for Potency (IC50)

Rationale: This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity. It is less prone to interference by fluorescent compounds (like many quinoxalines) than FRET assays.

Materials:

-

Kinase (e.g., Pim-1, VEGFR2)

-

Substrate (Peptide specific to kinase)

-

ATP (Ultra-pure)

-

ADP-Glo™ Reagent (Promega)

-

Test Compound (2-amino-6,7-dimethylquinoxaline derivative)

Step-by-Step Workflow:

-

Compound Prep: Prepare 3x serial dilutions of the test compound in DMSO.

-

Enzyme Mix: Dilute kinase in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dispense 5 µL into a 384-well white plate.

-

Incubation: Add 5 µL of compound. Incubate for 10 min at RT to allow equilibrium binding.

-

Reaction Start: Add 5 µL of ATP/Substrate mix. Incubate for 60 min at RT.

-

Termination (Step 1): Add 15 µL of ADP-Glo™ Reagent. Incubate 40 min (depletes unconsumed ATP).

-

Detection (Step 2): Add 30 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

Read: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Protocol: Molecular Docking (Validation)

Rationale: To confirm the "hydrophobic sandwich" hypothesis before synthesis.

-

Protein Prep: Retrieve PDB structure (e.g., PDB: 4AFJ for GSK3β or 3BGQ for Pim-1). Remove water molecules except those bridging the catalytic lysine.

-

Ligand Prep: Generate 3D conformers of the 2-amino-6,7-dimethylquinoxaline derivative. Minimize energy using OPLS3 force field.

-

Grid Generation: Define the active site box centered on the hinge region (Val/Glu).

-

Docking: Perform flexible docking (e.g., Glide XP or Gold).

-

Scoring: Filter poses where the N1-Hinge distance is < 3.0 Å and 6,7-methyls show < 4.0 Å contact with hydrophobic residues.

References

-

Design, Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors. Source: MDPI (Molecules), 2021. Context: Validates the 6,7-substitution pattern for probing the hydrophobic pocket of Pim kinases. URL:[Link]

-

Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics. Source: Chemistry & Biodiversity (PubMed), 2021.[2][3] Context: Discusses the selectivity of the 6,7-dimethyl core for GSK3β. URL:[Link]3]

-

Quinoxaline Derivatives as Kinase Inhibitors: A Review. Source: European Journal of Medicinal Chemistry. Context: General review of the scaffold's "privileged" status in medicinal chemistry.[4] URL:[Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. Source: NIH / PMC. Context: Synthetic protocols and cytotoxic evaluation of the quinoxaline core.[5][6] URL:[Link]

Sources

- 1. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Unravelling the GSK3β Inhibition Mechanism of 6,7-Dimethylquinoxaline Analogs: A Technical Guide for Drug Development

Executive Summary

The pharmacological inhibition of Glycogen Synthase Kinase-3β (GSK3β) represents a critical frontier in the development of disease-modifying therapeutics for neurodegenerative disorders, particularly Alzheimer's disease. Among the myriad of heterocyclic scaffolds explored, 6,7-dimethylquinoxaline analogs have emerged as highly potent and selective ATP-competitive inhibitors. This whitepaper provides an in-depth mechanistic analysis of how these analogs achieve target selectivity, details the structure-activity relationship (SAR) dynamics, and outlines field-proven experimental workflows for validating kinase inhibition.

The Pathophysiological Imperative: GSK3β in Neurodegeneration

GSK3β is a constitutively active serine/threonine kinase that plays a pivotal role in the Wnt/β-catenin signaling pathway. In pathological states, the dysregulation of the Wnt pathway leads to the overactivation of GSK3β, which directly catalyzes the hyperphosphorylation of the microtubule-associated protein Tau [1]. This hyperphosphorylation triggers the formation of neurofibrillary tangles (NFTs), a primary hallmark of Alzheimer's disease.

Consequently, inhibiting GSK3β serves a dual therapeutic purpose: it halts the pathological aggregation of Tau and stabilizes β-catenin, promoting cell survival and neurogenesis. The challenge in drug development, however, is achieving selectivity. The human kinome is highly conserved, particularly within the CMGC kinase family (which includes CDKs, MAPKs, GSKs, and CLKs). Off-target inhibition often results in severe cellular toxicity.

Wnt/GSK3β/Tau Signaling Pathway and the inhibitory intervention of 6,7-dimethylquinoxaline analogs.

Structural Rationale: The 6,7-Dimethylquinoxaline Scaffold

The quinoxaline nucleus is a privileged pharmacophore characterized by a fused benzene and pyrazine ring system. The addition of methyl groups at the 6 and 7 positions (6,7-dimethylquinoxaline) enhances the lipophilicity of the core, improving blood-brain barrier (BBB) permeability—a non-negotiable prerequisite for central nervous system (CNS) therapeutics.

Recent studies by Jain et al.[2] demonstrated that appending specific Schiff base connectors to the 6,7-dimethylquinoxaline core allows for precise tuning of the electron density. This structural orchestration is vital for orienting the molecule within the narrow, hydrophobic ATP-binding pocket of GSK3β.

Mechanistic Insights: ATP-Competitive Inhibition & Selectivity

The inhibition mechanism is fundamentally ATP-competitive. The pyrazine nitrogen atoms of the quinoxaline core act as hydrogen bond acceptors, mimicking the adenine ring of ATP.

-

Hinge Region Anchoring (Val135): Molecular docking and crystallographic studies confirm that the primary anchoring point for these analogs is the backbone amide of Val135 in the hinge region of GSK3β. A strong, primary hydrogen bond here is essential for baseline kinase inhibitory activity.

-

Selectivity Determinants (Arg141 & Thr138): The true breakthrough of the 6,7-dimethylquinoxaline analogs lies in their selectivity profile. Halogenated derivatives (specifically those with bromo or chloro substitutions on the appended aromatic ring) engage in unique non-covalent interactions. The larger atomic radius and polarizability of the bromine atom allow for halogen bonding with Arg141 , while the chloro derivative establishes critical hydrophobic contacts with Thr138 [2]. Because these specific residue conformations are not conserved in closely related kinases like DYRK1A or CLK1, these interactions act as a molecular "filter," granting the compounds exceptional target selectivity.

Quantitative Structure-Activity Relationship (SAR) Profile

To illustrate the impact of substituent orchestration, the table below summarizes the quantitative data for key 6,7-dimethylquinoxaline derivatives. The introduction of heavy halogens drastically improves the IC50 values against GSK3β while maintaining inactivity against off-target CMGC kinases.

| Compound ID | Aromatic Substituent | GSK3β IC50 (µM) | DYRK1A IC50 (µM) | CLK1 IC50 (µM) | Primary Binding Interactions |

| Compound I | Unsubstituted | > 10.0 | > 10.0 | > 10.0 | Weak Val135 H-bond |

| Compound III | 4-Methoxy | 5.42 | > 10.0 | > 10.0 | Val135 H-bond, Steric clash |

| Compound IV | 4-Bromo | 0.270 | > 10.0 | > 10.0 | Val135 (H-bond), Arg141 (Halogen bond) |

| Compound V | 4-Chloro | 0.390 | > 10.0 | > 10.0 | Val135 (H-bond), Thr138 (Hydrophobic) |

Data synthesized from the comparative kinase inhibition assays detailed by Jain et al. [2] and structural reviews [3].

Experimental Workflows & Self-Validating Protocols

As an application scientist, ensuring that experimental data is robust requires self-validating assay designs. Below are the definitive protocols for synthesizing the data required to validate 6,7-dimethylquinoxaline analogs.

Experimental workflow for the synthesis, screening, and validation of GSK3β kinase inhibitors.

Protocol 1: In Vitro GSK3β Kinase Assay (Luminescent ATP-Depletion)

Rationale: A luminescent ATP-depletion assay (e.g., Kinase-Glo®) is preferred over FRET-based assays because it is a homogeneous format that directly measures the functional consequence of competitive displacement without fluorescent interference from the quinoxaline core.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Causality: BSA prevents non-specific binding of the lipophilic quinoxaline analogs to the plastic microplate walls, preventing false-negative IC50 shifts.

-

Enzyme-Inhibitor Pre-incubation: Add 10 ng of recombinant human GSK3β and serially diluted quinoxaline analogs (0.01 µM to 100 µM) to a 384-well opaque white plate. Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the ATP-competitive inhibitor to reach thermodynamic binding equilibrium with the enzyme's hinge region before the substrate is introduced.

-

Reaction Initiation: Add 1 µM ATP and 10 µM of the specific GSK3β substrate peptide (e.g., GSM peptide). Causality: The ATP concentration is intentionally kept near the

value for GSK3β. Running the assay at -

Self-Validation Controls: Include a positive control (e.g., Staurosporine or AR-A014418) and a vehicle control (1% DMSO). Causality: Validates maximum inhibition and baseline luminescence, establishing the assay's Z'-factor.

-

Detection: After 30 minutes, add an equal volume of Luminescent Kinase Assay Reagent. Read luminescence after 10 minutes. Luminescence is directly proportional to residual ATP, meaning high signal = high inhibition.

Protocol 2: Molecular Docking & Interaction Profiling

Rationale: In vitro data must be structurally rationalized to guide further lead optimization.

Step-by-Step Methodology:

-

Protein Preparation: Retrieve the high-resolution X-ray crystal structure of GSK3β (e.g., PDB ID: 1UV5). Remove all water molecules except those deep in the catalytic cleft. Assign protonation states at pH 7.4. Causality: Incorrect protonation of the catalytic lysine or hinge region amides will artificially skew hydrogen-bond scoring algorithms.

-

Ligand Preparation: Generate 3D conformers of the 6,7-dimethylquinoxaline analogs using a force field like OPLS3e. Minimize energy states.

-

Grid Generation: Center the receptor grid box strictly on the coordinates of Val135 . Causality: Constraining the grid prevents the algorithm from finding irrelevant allosteric poses, forcing the evaluation of the ATP-competitive mechanism.

-

Docking and Scoring: Execute induced-fit docking to allow side-chain flexibility for Arg141 and Thr138. Analyze the output poses specifically for halogen bonding distances (< 3.5 Å) between the bromo-substituent and the guanidinium group of Arg141.

Conclusion

The 6,7-dimethylquinoxaline scaffold represents a highly tunable, privileged structure for the development of CNS-active kinase inhibitors. By carefully orchestrating the electron density and steric bulk of the substituents—specifically through the strategic placement of bromo and chloro groups—researchers can exploit unique non-covalent interactions with Arg141 and Thr138. This transforms a generic ATP-competitive binder into a highly selective GSK3β inhibitor, paving the way for safer, more efficacious Alzheimer's therapeutics.

References

-

Swellmeen, L., et al. (2021). "Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β." Tropical Journal of Pharmaceutical Research, 20(3), 604. URL:[Link]

-

Jain, A.K., Gupta, A., Karthikeyan, C., Trivedi, P., Konar, A.D. (2021). "Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics." Chemistry & Biodiversity, 18(11), e2100364. URL:[Link]

-

Ali, M., et al. (2024). "An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020-2024)." Results in Chemistry, 101850. URL:[Link]

Structure-activity relationship (SAR) of quinoxaline-2-amine derivatives

Rational Design and Structure-Activity Relationship (SAR) of Quinoxaline-2-Amine Derivatives: A Technical Whitepaper

Executive Summary

Quinoxaline (benzopyrazine) is a privileged bicyclic heterocyclic scaffold extensively utilized in medicinal chemistry. The fusion of a benzene ring with a pyrazine ring creates a highly electron-deficient, planar system capable of participating in

Mechanistic Grounding: The Quinoxaline-2-Amine Pharmacophore

In rational drug design, the quinoxaline-2-amine core acts as a highly tunable pharmacophore. The SAR is primarily driven by nucleophilic aromatic substitution (S

-

C2-Amine Anchor: The N-H bond of the 2-amine group is not merely a structural appendage; it is a functional anchor. It acts as a primary hydrogen-bond donor, essential for docking the molecule within the ATP-binding pocket of receptor tyrosine kinases (RTKs) or the quinolone-binding site of DNA gyrase[2].

-

C3-Substitution (Steric & Lipophilic Tolerance): Halogens (such as chlorine) at the C3 position serve as reactive handles for further functionalization (e.g., forming 2,3-diaminoquinoxalines). When substituted with bulky aryl or alkyl groups, the C3 position modulates the lipophilicity (LogP) of the molecule, dictating its ability to penetrate bacterial cell walls or the blood-brain barrier[3].

-

C6/C7 Electronic Modulation: Introducing electron-withdrawing groups (EWGs) such as -NO

or -CF

SAR Logic Map of Quinoxaline-2-Amine Derivatives.

Quantitative SAR Data & Target Profiling

The biological efficacy of quinoxaline-2-amines is highly sensitive to peripheral substitutions. The table below synthesizes the general consensus of quantitative SAR data regarding structural modifications and their corresponding biological impacts.

| Compound Scaffold | C2 Substitution | C6/C7 Substitution | Primary Target | Observed Biological Effect |

| 2,3-dichloroquinoxaline (DCQX) | -Cl | -H | Synthetic Intermediate | High S |

| 3-chloro-quinoxalin-2-amine | -NH-Alkyl/Aryl | -H | DNA Gyrase | Moderate antibacterial activity (MIC ~15-30 µg/mL)[2]. |

| 2,3-diaminoquinoxaline | -NH-Aryl | -NO | DNA / Kinases | Enhanced DNA intercalation; high antimicrobial activity[2]. |

| Quinoxaline 1,4-dioxide | -NH-R | -H | Hypoxic Tumors | Selective cytotoxicity via bioreductive activation[1]. |

Self-Validating Experimental Protocol: Green Synthesis

Historically, synthesizing quinoxaline-2-amines required harsh reflux conditions (6-12 hours) that often yielded secondary side products. Modern methodologies utilize 2,3-dichloroquinoxaline (DCQX) as a highly electrophilic starting material, coupled with microwave or ultrasound irradiation to accelerate S

The following protocol outlines a self-validating, ultrasound-assisted synthesis workflow. The causality of each step is designed to ensure maximum yield and verifiable purity.

Step-by-Step Methodology: Ultrasound-Assisted Synthesis of 3-Chloro-N-alkylquinoxalin-2-amines

-

Reagent Preparation: Dissolve 1.0 mmol of 2,3-dichloroquinoxaline (DCQX) in 4 mL of a green solvent system (e.g., ethanol or n-BuOH)[2]. Causality: DCQX is chosen because its C2/C3 chlorines are highly activated by the adjacent pyrazine nitrogens, making them excellent leaving groups for nucleophilic attack.

-

Nucleophilic Addition: Add 1.0 mmol of the desired primary amine derivative and 2.0 mmol of anhydrous K

CO -

Irradiation & Kinetic Acceleration: Subject the reaction mixture to ultrasound irradiation (or microwave at 120°C)[3]. Causality: Acoustic cavitation from ultrasound generates localized hot spots that drastically lower the activation energy barrier, reducing reaction times from hours to minutes[4].

-

Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. Causality: The disappearance of the high-R

DCQX spot provides a real-time, empirical confirmation of complete conversion, dictating the exact termination time rather than relying on arbitrary chronological endpoints. -

Workup & Isolation: Cool the mixture, dilute with cold distilled water, and filter the resulting precipitate. Wash the solid with petroleum ether to remove unreacted lipophilic impurities, followed by recrystallization from ethanol to yield the pure solid product[2].

Self-Validating Synthesis Workflow for Quinoxaline-2-Amines.

Biological Signaling & Mechanism of Action

The therapeutic efficacy of quinoxaline-2-amines is largely defined by their ability to disrupt critical intracellular machinery.

Antimicrobial MOA (DNA Gyrase Inhibition):

Quinoxaline-2-amines exhibit potent antibacterial profiles by acting as DNA intercalators. Molecular docking studies against S. aureus DNA gyrase (PDB ID: 2XCT) reveal a highly specific binding pose. The exocyclic C2-amine forms critical hydrogen bonds with the Ser-1084 residue in the quinolone-binding site. Simultaneously, the planar quinoxaline core intercalates between the DNA base pairs (specifically DG9 and DA13), a conformation that is further stabilized by local Mg

Mechanism of Action: DNA Gyrase Inhibition by Quinoxaline-2-Amines.

References

-

Ahmed, K. S., et al. (2022). "Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies." Taylor & Francis. Available at:[Link]

-

Farghaly, T. A., et al. (2023). "Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities." Mini-Reviews in Medicinal Chemistry. Available at:[Link]

-

Naushad, E., et al. (2020). "Microwave Assisted Synthesis of 3-Chloro-N-(2-(5-chloro-1-tosyl-1Hbenzo [d] Imidazol-2-yl) ethyl)-N-Substituted Quinoxalin-2-Amine Derivatives Using DCQX." ResearchGate. Available at:[Link]

-

Rouhani, M., et al. (2022). "Perlite–SO3H nanoparticles: very efficient and reusable catalyst for three-component synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amine derivatives under ultrasound irradiation." Semantic Scholar. Available at:[Link]

-

Suthar, S. K., et al. (2022). "Quinoxaline: A comprehension of current pharmacological advancement in medicinal chemistry." European Journal of Medicinal Chemistry Reports. Available at:[Link]

Sources

Structural and Pharmacological Profiling of 6,7-Dimethylquinoxalin-2-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary

In contemporary medicinal chemistry, the quinoxaline heterocycle serves as a highly versatile pharmacophore, frequently deployed in the design of targeted antineoplastic agents and receptor tyrosine kinase (RTK) inhibitors. Specifically, 6,7-Dimethylquinoxalin-2-amine represents a critical building block[1]. The strategic placement of the 6,7-dimethyl moieties and the 2-amine group provides a precise geometric and electrostatic match for the ATP-binding cleft of several oncogenic kinases, including PDGFR, FGFR, and Checkpoint Kinase 1 (Chk1)[2].

This technical guide dissects the physicochemical properties, structural causality, and experimental workflows required to successfully utilize this compound in early-stage drug discovery.

Physicochemical Identity & Computational Profiling

Before integrating a building block into a high-throughput synthesis pipeline, its physicochemical parameters must be validated against Lipinski's Rule of Five to ensure downstream oral bioavailability. This compound exhibits an exceptionally favorable profile, characterized by low molecular weight and optimal lipophilicity[3].

Table 1: Core Chemical and Physicochemical Properties

| Parameter | Value | Causality / Pharmacological Impact |

| Compound Name | This compound | Standard IUPAC nomenclature. |

| CAS Number | [3] | Primary registry identifier for procurement and safety tracking. |

| Molecular Weight | 173.22 g/mol [3] | Highly ligand-efficient; leaves ample "molecular weight budget" (<500 Da) for derivatization. |

| Molecular Formula | C₁₀H₁₁N₃[3] | Confirms elemental composition for LC-MS/HRMS validation. |

| SMILES | N1=CC(=NC2=CC(=C(C=C12)C)C)N[3] | Utilized for in silico docking and cheminformatics. |

| LogP | 1.83[3] | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping. |

| TPSA | 51.8 Ų[3] | Excellent predictor for cellular permeability; well below the 140 Ų threshold. |

| H-Bond Donors | 1 (from -NH₂)[3] | Critical for anchoring to the kinase hinge region backbone. |

| H-Bond Acceptors | 3 (Ring N's + Amine)[3] | Facilitates secondary interactions with solvent or active site residues. |

Mechanistic Pharmacophore & Structural Causality

The utility of this compound is not accidental; it is dictated by the highly conserved architecture of the kinase ATP-binding site.

-

The 2-Amine Moiety: Acts as a critical hydrogen bond donor. In derivatized forms (e.g., amides or ureas), this position interacts directly with the backbone carbonyls of the kinase hinge region, mimicking the adenine ring of ATP[1].

-

The 6,7-Dimethyl Groups: These methyl groups project into the hydrophobic back-cleft (often referred to as the "selectivity pocket" or DFG-out pocket depending on the conformation). The symmetric dimethylation increases the local lipophilicity (LogP 1.83), driving favorable entropic displacement of water molecules from the binding pocket[3].

Caption: Pharmacophore mapping of the this compound scaffold in kinase binding.

Synthetic Derivatization Protocol: Amide Coupling

To convert the raw this compound scaffold into an active pharmaceutical ingredient (API) such as those described in [1], the 2-amine must be functionalized.

Causality of Reagent Choice: Heteroaryl amines are notoriously poor nucleophiles due to the electron-withdrawing nature of the adjacent ring nitrogens. Standard coupling agents (e.g., EDC/NHS) frequently fail. Therefore, this protocol utilizes HATU and DIPEA , which form a highly reactive HOAt-ester intermediate, overcoming the inherent steric and electronic deactivation of the quinoxaline amine.

Step-by-Step Methodology

-

Activation: Dissolve 1.2 equivalents of the desired aryl carboxylic acid in anhydrous DMF (0.2 M). Add 1.5 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

-

Coupling: Add 1.0 equivalent of this compound (CAS: 874499-50-0) to the reaction mixture. Elevate the temperature to 50°C, as thermal energy is often required to drive the nucleophilic attack of the deactivated amine.

-

Self-Validation (LC-MS Monitoring): After 4 hours, sample 5 µL of the reaction. Quench in 100 µL of Acetonitrile/Water. Analyze via LC-MS.

-

Validation Check: The starting material mass peak at m/z 174.22 [M+H]⁺ must be depleted by >90%, replaced by the product mass.

-

-

Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate. Purify via preparative HPLC.

Caption: Synthetic workflow for generating active amide derivatives from the quinoxaline core.

High-Throughput Biochemical Validation (TR-FRET)

Once derivatized, the compounds must be evaluated for kinase inhibitory activity.

Causality of Assay Choice: Quinoxaline derivatives frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum. Standard fluorescence assays will yield false positives or mask inhibition. Time-Resolved FRET (TR-FRET) is mandatory here. By utilizing a long-lifetime Europium fluorophore, the detector waits 50-100 µs before reading the emission, allowing the compound's transient auto-fluorescence to decay completely, ensuring absolute data trustworthiness.

Step-by-Step Methodology

-

Reagent Preparation: Prepare a 2X solution of the target Kinase (e.g., PDGFR) labeled with a Europium-anti-tag antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Titration: Dispense 100 nL of the quinoxaline derivatives in DMSO into a 384-well pro-plate using an acoustic liquid handler (e.g., Echo 550) to create an 11-point dose-response curve.

-

Equilibration: Add 5 µL of the 2X Kinase solution to the plate. Incubate for 15 minutes at room temperature.

-

Tracer Addition: Add 5 µL of a 2X AlexaFluor-647 labeled kinase tracer. Incubate for 1 hour to allow competitive equilibrium between the tracer and the quinoxaline inhibitor.

-

Detection & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation at 340 nm; dual emission reading at 615 nm (Europium donor) and 665 nm (AlexaFluor acceptor).

-

Validation Check: Calculate the Z'-factor using DMSO (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control). The assay is only valid if Z' > 0.6.

-

Caption: TR-FRET competitive binding assay logic for evaluating quinoxaline-based kinase inhibitors.

References

- Google Patents. "US8598173B2 - 1-[(6,7-substituted alkoxyquinoxalinyl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives for treating tumors." United States Patent and Trademark Office.

Sources

- 1. US8598173B2 - 1-[(6,7-substituted alkoxyquinoxalinyl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives for treating tumors - Google Patents [patents.google.com]

- 2. US8598173B2 - 1-[(6,7-substituted alkoxyquinoxalinyl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives for treating tumors - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

Technical Guide: Mutagenicity Profile of Dimethylquinoxaline Amines (MeIQx) in Food Science

Executive Summary

This technical guide analyzes the mutagenic profile of dimethylquinoxaline amines, specifically focusing on 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) .[1][2][3] As a dominant Heterocyclic Amine (HCA) formed during the thermal processing of muscle foods, MeIQx represents a significant toxicological target in food safety and oncology.[4][5] This document details the chemical thermodynamics of its formation, the obligate metabolic activation pathways (CYP1A2/NAT2) required for genotoxicity, and validated LC-MS/MS protocols for quantification, serving as a resource for drug development and food safety professionals.

Chemical Identity & Formation Thermodynamics

MeIQx belongs to the class of aminoimidazoazaarenes (AIAs). Unlike polycyclic aromatic hydrocarbons (PAHs) formed via pyrolysis, MeIQx forms at standard cooking temperatures (150–250°C) through the complex Maillard reaction.

-

IUPAC Name: 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline[1][2][3][6][7][8][9][10][11][12][13][14]

-

CAS Registry Number: 77094-11-2

-

Molecular Formula: C₁₁H₁₁N₅

Mechanism of Formation

The formation of MeIQx is a multi-step condensation reaction involving three distinct precursors found in muscle tissue:

-

Creatinine: Provides the amino-imidazo moiety.

-

Reducing Sugars (Glucose/Fructose): Provide the carbon skeleton for the pyrazine ring.

-

Free Amino Acids (Glycine/Alanine): Provide the nitrogen for the pyrazine ring and methyl substituents.

Expert Insight: The rate-limiting step is often the Strecker degradation of the amino acid by the dicarbonyls formed from sugar fragmentation. The presence of creatinine is non-negotiable; without it, the mutagenic imidazole ring cannot close.

Figure 1: The Maillard-driven pathway synthesizing MeIQx from muscle tissue precursors.

Metabolic Activation & Mutagenicity Profile

MeIQx itself is a pro-mutagen; it is biologically inert until metabolically activated. This bioactivation is highly species- and tissue-specific, relying heavily on hepatic Phase I and Phase II enzymes.

The Activation Cascade

-

N-Hydroxylation (Phase I): Hepatic CYP1A2 oxidizes the exocyclic amine group to form N-hydroxy-MeIQx. This is the critical "commitment" step.

-

O-Esterification (Phase II): The N-hydroxy metabolite is further processed by N-acetyltransferase 2 (NAT2) or sulfotransferases (SULTs) to form unstable N-acetoxy or N-sulfonyloxy esters.

-

DNA Adduction: These unstable esters spontaneously generate the electrophilic nitrenium ion, which covalently binds to the C8 position of guanine bases (dG-C8-MeIQx), causing replication errors (G:C

T:A transversions).

Expert Insight: In drug development, stratifying patient risk based on CYP1A2 (inducible by smoking/caffeine) and NAT2 (genetic polymorphism: slow vs. rapid acetylators) phenotypes is crucial when assessing HCA susceptibility.

Figure 2: The obligate bioactivation pathway converting MeIQx into a DNA-damaging agent.[8]

Quantitative Mutagenicity Data

The following table summarizes the mutagenic potency of MeIQx relative to other common HCAs in the Ames Salmonella typhimurium TA98 assay.

| Compound | Structure Class | Revertants/µg (TA98) | IARC Classification |

| MeIQx | Quinoxaline | 145,000 | Group 2B (Possible Carcinogen) |

| IQ | Quinoline | 433,000 | Group 2A (Probable Carcinogen) |

| PhIP | Pyridine | 2,000 | Group 2B (Possible Carcinogen) |

| AαC | Carboline | 300 | Group 2B (Possible Carcinogen) |

Note: While IQ is more mutagenic in bacteria, MeIQx is often more abundant in the human diet, making its cumulative risk profile significant.

Analytical Methodology: Quantification in Food Matrices

Accurate quantification of MeIQx is challenging due to the complex lipid/protein matrix of cooked meat. The current gold standard utilizes Isotope Dilution LC-MS/MS .

Protocol: QuEChERS-Coupled LC-MS/MS

Objective: Isolate MeIQx from cooked beef matrix with <5% coefficient of variation.

Step 1: Sample Preparation

-

Homogenize 2g of cooked meat.

-

Spike with internal standard: [²H₃]-MeIQx (Deuterated standard is critical for correcting matrix effects).

Step 2: Extraction (QuEChERS)

-

Add 10 mL Acetonitrile (ACN) + 1% Acetic Acid.

-

Add extraction salts: 4g MgSO₄ + 1g NaCl. Vortex 1 min.

-

Centrifuge at 4000 rpm for 5 min.

Step 3: Purification (Dispersive SPE)

-

Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) to remove fatty acids and C18 to remove lipids.

-

Why PSA? PSA removes polar organic acids and sugars that foul the MS source.

Step 4: LC-MS/MS Detection

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Gradient of 10mM Ammonium Acetate (A) and Acetonitrile (B).

-

Ionization: Electrospray Positive (ESI+).

-

MRM Transitions:

-

Target: m/z 214.1

199.1 (Quantifier). -

Internal Std: m/z 217.1

202.1.

-

Figure 3: Validated QuEChERS workflow for high-throughput HCA analysis.

Mitigation Strategies

Research confirms that MeIQx formation is kinetically driven. Intervention strategies focus on disrupting the Maillard reaction or scavenging free radicals.

-

Thermal Regulation:

-

MeIQx formation follows first-order kinetics above 150°C.

-

Action: Cooking at <140°C (stewing/boiling) reduces MeIQx by >90% compared to frying.

-

-

Precursor Removal:

-

Microwave precooking (1-2 mins) elutes creatinine and water-soluble precursors. Discarding this exudate before frying significantly lowers HCA yield.

-

-

Antioxidant Marination:

-

Marinades containing polyphenols (e.g., rosemary, thyme, garlic) act as radical scavengers, inhibiting the oxidative steps of the pyridine/pyrazine ring formation.

-

References

-

Metabolic Activation of MeIQx

-

Carcinogenicity & Toxicology

- Title: In vivo genotoxicity of 2-amino-3,8-dimethylimidazo[4, 5-f]quinoxaline in lacI transgenic (Big Blue) mice.

- Source: Mut

-

URL:[Link]

-

Formation Chemistry

-

Analytical Protocols (LC-MS/MS)

-

General Mutagenicity Profile

Sources

- 1. Analysis of mutagenic heterocyclic amines in cooked beef products by high-performance liquid chromatography in combination with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of mutagens, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (4,8-DiMeIQx), in heated fish meats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable expression of human CYP1A2 and N-acetyltransferases in Chinese hamster CHL cells: mutagenic activation of 2-amino-3-methylimidazo[4,5-f]quinoline and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Identification of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline: An Abundant Mutagenic Heterocyclic Aromatic Amine Formed in Cooked Beef - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disposition and metabolism of the food mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Mutagenic activity of heterocyclic amines in cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formation of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in a model system by heating creatinine, glycine and glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biomedres.us [biomedres.us]

- 13. Lower levels of urinary 2-amino-3,8-dimethylimidazo[4,5-f]-quinoxaline (MeIQx) in humans with higher CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo genotoxicity of 2-amino-3,8-dimethylimidazo[4, 5-f]quinoxaline in lacI transgenic (Big Blue) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cyberleninka.ru [cyberleninka.ru]

The Genesis of Thermic Mutagens: Discovery, Mechanisms, and Analytics of Amino-Quinoxalines in Cooked Meats

Executive Summary

The discovery that routine culinary practices—specifically the high-temperature cooking of muscle meats—generate potent DNA-reactive mutagens fundamentally altered the landscape of nutritional oncology. This whitepaper provides a comprehensive technical analysis of amino-quinoxaline mutagens (e.g., MeIQx, DiMeIQx), detailing their historical discovery, radical-driven chemical synthesis pathways, metabolic bioactivation, and the self-validating analytical protocols required for their quantification in complex biological matrices.

Historical Context: The Sugimura Paradigm

Prior to the late 1970s, the oncological risk of cooked meats was primarily attributed to polycyclic aromatic hydrocarbons (PAHs) formed via the pyrolysis of fats dripping onto open flames. However, in 1977, Takashi Sugimura and colleagues made a paradigm-shifting observation: the smoke and charred crust generated from broiling fish and meat exhibited profound mutagenic activity in the Salmonella typhimurium Ames test, independent of PAH contamination[1].

This led to the isolation of a novel class of compounds known as heterocyclic amines (HCAs)[2]. Unlike PAHs, these new mutagens were intrinsic to the meat muscle itself, forming at standard household cooking temperatures (150–300°C)[1]. The most abundant and potent of these thermic mutagens belong to the aminoimidazoazaarene (AIA) subclass, specifically the amino-quinoxalines (e.g., MeIQx, DiMeIQx) and amino-quinolines (e.g., IQ)[1].

Chemical Etiology: The Maillard-Creatine Condensation Mechanism

The formation of amino-quinoxaline mutagens is not a random pyrolytic degradation but a highly specific, temperature-dependent chemical synthesis occurring within the meat matrix[3]. The primary precursors are free amino acids, hexose sugars (like glucose), and creatine or creatinine, which are highly concentrated in skeletal muscle[4].

Causality of Formation

During heating, the Maillard reaction between hexoses and amino acids generates unstable free radical intermediates, notably the pyrazine cation radical[3]. Simultaneously, creatine undergoes dehydration to form creatinine. The pyrazine cation radical and various aldehydes subsequently condense with creatinine to form the fused tricyclic imidazoquinoxaline core[5].

This radical-driven mechanism explains why the addition of phenolic antioxidants (e.g., epigallocatechin gallate) or reducing agents (e.g., ascorbate) to meat prior to cooking effectively scavenges the pyrazine cation radical. By neutralizing this intermediate, the chemical pathway is truncated, preventing MeIQx formation[6].

Fig 1. Maillard-creatine condensation pathway forming MeIQx.

Metabolic Bioactivation and DNA Adductomics

Amino-quinoxalines are pro-carcinogens; they are biologically inert until enzymatically activated by the host's hepatic machinery[2]. The causality of their mutagenicity hinges on a two-step bioactivation process:

-

N-hydroxylation: Cytochrome P450 enzymes, predominantly CYP1A2, oxidize the exocyclic amine group to form an N-hydroxy intermediate[1]. The necessity of this step is perfectly validated by in vivo primate models: cynomolgus monkeys lack constitutive CYP1A2 expression, rendering them completely resistant to MeIQx-induced carcinogenesis[7].

-

Esterification: Phase II enzymes, such as N-acetyltransferases (NAT2) or sulfotransferases (SULTs), esterify the N-hydroxy group[2].

This ester is highly unstable and spontaneously undergoes heterolytic cleavage to yield a highly electrophilic arylnitrenium ion. This nitrenium ion attacks the nucleophilic C8 position of guanine bases in DNA, forming bulky, mutation-inducing adducts like dG-C8-MeIQx, which have been successfully detected in human surgical and autopsy tissues[8].

Fig 2. Hepatic metabolic activation of MeIQx to DNA-reactive arylnitrenium ions.

Quantitative Profiling of AIA Mutagens

To contextualize the exposure risk, the concentrations of these compounds must be quantified. While highly mutagenic, their abundance in cooked meat is typically in the trace parts-per-billion (ng/g) range[4].

| Compound | Full Chemical Name | Primary Precursors | Typical Conc. in Meat (ng/g) | IARC Classification |

| MeIQx | 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline | Creatine, Glucose, Glycine | 1.0 – 5.0 | Group 2B |

| 4,8-DiMeIQx | 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline | Creatine, Glucose, Alanine | 0.5 – 2.0 | Group 2B |

| IQ | 2-amino-3-methylimidazo[4,5-f]quinoline | Creatine, Glucose, Glycine | < 1.0 | Group 2A |

| PhIP | 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | Creatine, Glucose, Phenylalanine | 1.5 – 70.0 | Group 2B |

Self-Validating Experimental Methodologies

Isolating and quantifying trace-level amino-quinoxalines from complex lipid- and protein-rich meat matrices requires rigorous, self-validating analytical workflows.

Protocol 1: Solid-Phase Extraction (SPE) via Blue Cotton

Causality of Design: MeIQx is present at ng/g levels amidst grams of interfering lipids and denatured proteins. "Blue cotton" contains covalently bound copper phthalocyanine trisulfonate. The planar, multi-ring structure of AIAs allows them to intercalate with the phthalocyanine via strong π-π interactions, selectively pulling the mutagens out of the crude aqueous meat extract[6]. Workflow:

-

Homogenization: Blend 50g of cooked meat in 150 mL of 0.1 M HCl. The acidic environment protonates the basic AIAs, increasing their aqueous solubility.

-

Clarification: Centrifuge at 10,000 x g for 30 minutes and filter the supernatant to remove lipid and insoluble protein fractions.

-

Neutralization: Adjust the pH of the filtrate to 7.0 using NaOH to prepare for extraction.

-

Adsorption: Introduce 1g of Blue Cotton and agitate for 24 hours at room temperature to allow complete π-π complexation.

-

Elution: Elute the bound AIAs using a 50:1 mixture of methanol and concentrated ammonia. The ammonia deprotonates the AIAs, disrupting the π-π interactions and releasing them into the solvent.

-

Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 100 µL of methanol for LC-MS/MS analysis. Validation Check: Spike the raw meat homogenate with a stable isotope-labeled internal standard (e.g., 13C-MeIQx) prior to extraction. Recovery rates >80% validate the extraction efficiency.

Protocol 2: Ames Mutagenicity Assay with S9 Activation

Causality of Design: Because AIAs require CYP1A2 activation, standard in vitro bacterial assays will yield false negatives. The addition of rat liver S9 fraction (microsomes containing CYP450s) bridges this biological gap, providing the necessary metabolic machinery to generate the reactive arylnitrenium ions[2]. Workflow:

-

Plate Preparation: Prepare agar plates containing trace amounts of histidine.

-

Metabolic Activation Mix: Mix 100 µL of the meat extract (from Protocol 1) with 500 µL of S9 mix (containing S9 fraction, NADP+, and glucose-6-phosphate to fuel the CYP450 catalytic cycle).

-

Inoculation: Add 100 µL of S. typhimurium TA98 (a frameshift mutation reporter strain) and incubate at 37°C for 20 minutes.

-

Incubation: Plate the mixture and incubate for 48 hours.

-

Quantification: Count the number of revertant colonies. Validation Check: Use 2-aminoanthracene as a positive control (requires S9 activation) and sodium azide as a negative control (direct-acting mutagen, does not require S9) to validate the metabolic competence of the S9 batch.

References

- Formation of the mutagenic/carcinogenic imidazoquinoxaline-type heterocyclic amines through the unstable free radical Maillard. Oxford Academic.

- Prevention of mutagen formation in heated me

- Presence of N2-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx) in human tissues. PubMed - NIH.

- Lack of carcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in cynomolgus monkeys. PubMed - NIH.

- Heterocyclic amines: Mutagens/carcinogens produced during cooking of me

- Effect of Creatine and Glucose on Formation of Heterocyclic Amines in Grilled Chicken Breasts. MDPI.

- Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Semantic Scholar.

- DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. Oxford Academic.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Lack of carcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Presence of N2-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx) in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for 6,7-dimethylquinoxalin-2-amine from 4,5-dimethyl-1,2-phenylenediamine

Executive Summary & Strategic Rationale

This protocol details a scalable, three-step synthesis of 6,7-dimethylquinoxalin-2-amine starting from 4,5-dimethyl-1,2-phenylenediamine . While modern catalytic methods exist for direct amination, this guide utilizes the Lactam-Chloride-Amine route. This classical pathway remains the industry standard for drug development due to its superior regiocontrol, cost-efficiency, and ability to purge impurities via precipitation rather than chromatography.

Key Technical Advantages of this Protocol:

-

Symmetry Utilization: The

symmetry of the starting diamine eliminates regiochemical ambiguity during the initial cyclization, ensuring a single isomer product. -

Purification by Filtration: Intermediates are designed to precipitate from reaction media, minimizing the need for silica gel chromatography.

-

Scalability: The use of glyoxylic acid and phosphorus oxychloride (

) allows for linear scaling from gram to kilogram quantities.

Retrosynthetic Logic & Pathway

The synthesis is deconstructed into three critical phases. The logic follows a "Build-Activate-Substitute" methodology.

Figure 1: Retrosynthetic analysis showing the Build-Activate-Substitute logic.[1]

Experimental Protocols

Phase 1: Cyclization to the Quinoxalinone Scaffold

Objective: Condensation of the diamine with glyoxylic acid to form the heterocyclic core.

-

Reagents:

-

4,5-Dimethyl-1,2-phenylenediamine (1.0 equiv)

-

Glyoxylic acid monohydrate (1.2 equiv)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Protocol:

-

Dissolution: Charge a round-bottom flask with 4,5-dimethyl-1,2-phenylenediamine (10.0 g, 73.4 mmol) and MeOH (100 mL). Stir until fully dissolved.

-

Addition: Add a solution of glyoxylic acid monohydrate (8.1 g, 88.0 mmol) in MeOH (20 mL) dropwise over 15 minutes at room temperature.

-

Expert Insight: The reaction is exothermic. Controlled addition prevents the formation of polymeric side products.

-

-

Reflux: Heat the mixture to reflux (

) for 4 hours. A thick precipitate will form. -

Isolation: Cool the mixture to

in an ice bath for 1 hour. -

Filtration: Filter the solid under vacuum. Wash the cake with cold MeOH (

mL). -

Drying: Dry the solid in a vacuum oven at

to constant weight.

Expected Yield: 85-92%

Appearance: Beige to light brown solid.

Identity Check:

Phase 2: Activation via Chlorination

Objective: Conversion of the tautomeric hydroxy group into a reactive chloro-leaving group.

-

Reagents:

-

6,7-Dimethylquinoxalin-2(1H)-one (from Phase 1)

-

Phosphorus Oxychloride (

) (Neat, excess) -

Catalyst (Optional): DMF (2-3 drops)

-

Protocol:

-

Setup: Place the dried quinoxalinone (10.0 g) into a dry flask equipped with a reflux condenser and a

drying tube.-

Safety Critical:

reacts violently with water. Ensure all glassware is bone-dry.

-

-

Reagent Charge: Add

(50 mL, approx. 9-10 equiv). The solid will initially not dissolve.[2] -

Reaction: Heat to reflux (

). The solid will dissolve, turning the solution dark. Maintain reflux for 3 hours. -

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The baseline spot of the lactam should disappear.

-

Quench (Critical Step):

-

Workup: Neutralize the aqueous slurry with

or saturated -

Drying: Dry organic layer over anhydrous

, filter, and concentrate.

Expected Yield: 75-85% Appearance: Off-white to yellowish crystalline solid. Stability Note: Store under inert atmosphere; susceptible to hydrolysis back to the lactam.

Phase 3: Nucleophilic Amination

Objective: Displacement of the chloride by ammonia to yield the final amine.

-

Reagents:

-

2-Chloro-6,7-dimethylquinoxaline (from Phase 2)

-

Ammonia (aqueous 25-28% or methanolic

) -

Solvent: Ethanol or Isopropanol

-

Protocol:

-

Charge: In a pressure tube or autoclave (for scale >5g), dissolve the chloro-intermediate (5.0 g) in Ethanol (20 mL).

-

Amination: Add aqueous ammonia (30 mL). Seal the vessel.

-

Heating: Heat to

for 8-12 hours. -

Workup: Cool the vessel. Release pressure carefully.

-

Precipitation: Concentrate the solvent to half-volume. Cool to

. The product usually crystallizes out.-

Alternative: If oiling occurs, extract with EtOAc, wash with brine, and recrystallize from Ethanol/Water.

-

Expected Yield: 70-80% Appearance: Yellow to orange crystalline powder.

Process Control & Logic Flow

The following diagram illustrates the decision-making process during the critical Chlorination workup, where safety and yield risks are highest.

Figure 2: Logic flow for the isolation of the chloro-intermediate.

Quantitative Data Summary

| Parameter | Phase 1 (Cyclization) | Phase 2 (Chlorination) | Phase 3 (Amination) |

| Limiting Reagent | 4,5-dimethyl-1,2-phenylenediamine | Lactam Intermediate | Chloro Intermediate |

| Key Reagent | Glyoxylic Acid | ||

| Temperature | |||

| Time | 4 hours | 3 hours | 8-12 hours |

| Typical Yield | 85-92% | 75-85% | 70-80% |

| Critical Impurity | Polymerized glyoxylate | Hydrolyzed lactam | Unreacted Chloride |

References

-

PubChem. (n.d.). Compound Summary: Brimonidine (CID 2435). National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Sinha, V. R., et al. (2013). Process for the preparation of Brimonidine. World Intellectual Property Organization. WO2013030847A2.

-

Pfizer Inc. (1975). Quinoxaline derivatives.[3][4][5][8][9][10] US Patent 3,890,319. Retrieved from

-

Organic Chemistry Portal. (n.d.). Synthesis of Quinoxalines.[4][5][9][10] Retrieved from [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. udhtu.edu.ua [udhtu.edu.ua]

- 6. prepchem.com [prepchem.com]

- 7. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of quinoxalinones by the reaction of o-phenylenediamines with dimethyl acetylenedicarboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note: Condensation Reaction Conditions for o-Phenylenediamine and Glyoxylic Acid Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Executive Summary

The quinoxaline scaffold, specifically quinoxalin-2(1H)-one (often tautomerized as 2-hydroxyquinoxaline), is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The most direct and atom-economical synthetic route to this core involves the double condensation of o-phenylenediamine (OPDA) with glyoxylic acid or its ester derivatives (e.g., ethyl glyoxylate).

While this reaction appears straightforward on paper, it is characterized by a highly exothermic profile and competing kinetic vs. thermodynamic pathways. This application note provides a deep dive into the causality of reaction conditions, offering a self-validating protocol designed to maximize regioselectivity and product purity while mitigating thermal runaway.

Mechanistic Causality: The "Why" Behind the Reaction

The synthesis of quinoxalin-2(1H)-ones via OPDA and glyoxylic acid is a cascade process involving two distinct nucleophilic attacks.

-

Imine Formation (Kinetically Fast): The primary amine of OPDA attacks the highly electrophilic aldehyde carbon of glyoxylic acid. This step is strongly exothermic.

-

Intramolecular Cyclization (Thermodynamically Driven): The adjacent amine attacks the carboxylic acid or ester carbonyl, followed by the elimination of water or alcohol to close the heterocyclic ring.

The Causality of Temperature Control: Because the initial imine formation is violently exothermic, conducting this reaction at room temperature without a heat sink causes an immediate thermal spike. This localized heating leads to the rapid oxidation and polymerization of the unreacted diamine, visually indicated by the formation of an intractable orange by-product[1]. To achieve high-purity white crystals of 2-hydroxyquinoxaline, the reaction must be heavily kinetically controlled at sub-zero temperatures (-6 °C to 0 °C)[1]. Furthermore, low-temperature conditions (-20 °C to 5 °C) drastically improve the regioselectivity when using substituted OPDAs, bypassing the need for expensive metal catalysts or complex separation techniques[2].

Reaction mechanism pathway for quinoxalin-2(1H)-one synthesis.

Quantitative Reaction Parameters

The choice of solvent, temperature, and derivative dictates the yield and purity of the final scaffold. The table below synthesizes quantitative data across various established methodologies to allow for rapid comparative analysis[1][2][3][4].

| Method | Reactants | Solvent | Catalyst | Temperature | Time | Yield (%) |

| Kinetic Control | OPDA + Glyoxylic Acid | Methanol | None | -6 °C to 0 °C | 1 - 2 h | 89 - 91% |

| Regioselective | Substituted OPDA + Glyoxylic Acid | Ethanol/MeOH | None | -20 °C to 5 °C | 2 - 4 h | > 85% |

| Thermodynamic | OPDA + Ethyl Glyoxylate | Acetic Acid | Acidic Medium | Reflux | 2 - 4 h | 80 - 85% |

| Microwave | OPDA + Glyoxylic Acid | Solvent-Free | None | 160 W (MW) | 60 sec | ~ 85% |

Experimental Protocol: Kinetically Controlled Low-Temperature Synthesis

This protocol is engineered as a self-validating system . By utilizing visual and thermodynamic feedback loops, researchers can confirm the integrity of the reaction in real-time without immediate reliance on complex analytical instrumentation.

Materials Required

-

o-Phenylenediamine (OPDA) (1.00 eq, e.g., 10.0 g, 93 mmol)

-

Glyoxylic acid monohydrate (1.05 to 1.20 eq, e.g., 10.2 g, 111 mmol)[3]

-

Anhydrous Methanol (220 mL total)

-

Dry ice/acetone or ice/brine cooling bath

Step-by-Step Methodology

-

Substrate Preparation: Dissolve 10.0 g of OPDA in 100 mL of anhydrous methanol in a 500 mL round-bottom flask.

-

Thermal Calibration (Critical Step): Submerge the flask in the cooling bath. Insert an internal thermometer and cool the solution strictly to between -6 °C and 0 °C. Causality: Pre-cooling the diamine is mandatory to absorb the impending exothermic shock.

-

Electrophile Preparation: In a separate vessel, dissolve 10.2 g of glyoxylic acid monohydrate in 120 mL of methanol[3]. Pre-cool this solution to 0 °C.

-

Dropwise Addition: Using an addition funnel, add the glyoxylic acid solution dropwise to the OPDA solution over 30 minutes. Maintain vigorous magnetic stirring.

-

Self-Validation Check: Monitor the internal temperature. Do not allow it to exceed 0 °C. If the temperature spikes, pause the addition.

-

-

Maturation: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature over 1 hour[3].

-

Isolation: A dense, white crystalline solid will precipitate. Collect the product via vacuum filtration, wash with 50 mL of ice-cold water followed by 20 mL of cold methanol, and dry under a vacuum.

Self-validating experimental workflow for low-temperature condensation.

Troubleshooting & Quality Control

To ensure the trustworthiness of the synthesized batch, apply the following self-validating checks:

-

Visual Colorimetric Cue: The reaction is highly sensitive to oxidation. If the reaction mixture turns orange or dark red during the addition phase, the internal temperature has exceeded the kinetic threshold (>5 °C), leading to the formation of polymeric by-products[1]. A successful reaction will yield a purely white or pale yellow suspension[1][3].

-

Stoichiometric Causality: Why use 1.05 to 1.20 equivalents of glyoxylic acid? OPDA is highly reactive. Ensuring a slight excess of the electrophile guarantees the complete consumption of the diamine, preventing unreacted OPDA from initiating side-chain polymerizations[1].

-

Analytical Validation: The isolated 2-hydroxyquinoxaline should exhibit a sharp melting point of 268-270 °C [1][3]. Fourier-transform infrared spectroscopy (ATR/FTIR) should confirm the presence of the amide carbonyl stretch at ~1682 cm⁻¹ and the N-H/O-H broad stretch at ~3302 cm⁻¹[3].

References

- CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal.

- EP3604288A1 - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline.

-

Shripad Potadar, Ramling Kotnal. INTERNATIONAL JOURNAL OF SCIENTIFIC RESEARCH ABSTRACT KEYWORDS . Worldwidejournals.[Link]

Sources

- 1. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents [patents.google.com]

- 2. EP3604288A1 - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Google Patents [patents.google.com]

- 3. worldwidejournals.com [worldwidejournals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Microwave-Assisted Synthesis of 2-Aminoquinoxaline Derivatives

Topic: Microwave-assisted synthesis of 2-aminoquinoxaline derivatives Content Type: Application Note & Protocol Guide

High-Throughput Protocols for Kinase Inhibitor Discovery & Medicinal Chemistry

Executive Summary

The 2-aminoquinoxaline scaffold is a privileged pharmacophore in drug discovery, serving as the core structure for numerous kinase inhibitors (e.g., PDGFR, VEGFR), DNA intercalators, and antiviral agents. Conventional thermal synthesis of these derivatives—typically via nucleophilic aromatic substitution (

This guide details microwave-assisted protocols that reduce reaction times to minutes while significantly improving yield and purity.[1][2][3][4][5] By leveraging the specific heating mechanisms of microwave irradiation (dipolar polarization and ionic conduction), researchers can overcome the high activation energy barriers associated with deactivating substituents or sterically hindered amines.

Mechanistic Insight & Rationale

The Microwave Effect in Heterocyclic Synthesis

Microwave irradiation does not merely "heat" the reaction; it couples directly with the reaction matrix.[6]

-

Dipolar Polarization: Polar solvents (DMSO, EtOH) and polar transition states (typical in

mechanisms) align with the oscillating electric field, generating internal heat via molecular friction. -

Arrhenius Rate Enhancement: Microwave reactors allow solvents to be heated significantly above their atmospheric boiling points (superheating) in sealed vessels. A reaction run at 160°C (vs. 80°C reflux) can theoretically proceed ~250 times faster based on the Arrhenius equation.

Reaction Pathways

We focus on two primary pathways:

-

Pathway A (The Workhorse):

displacement of 2-chloroquinoxaline. Ideal for aliphatic amines and nucleophilic anilines. -

Pathway B (The Problem Solver): Palladium-catalyzed Buchwald-Hartwig amination. Required for electron-deficient or sterically hindered aryl amines where

fails.

Figure 1: Mechanistic divergence for the synthesis of 2-aminoquinoxalines. Microwave irradiation accelerates the rate-determining step in both the

Experimental Protocols

Protocol A: Catalyst-Free Displacement (General Purpose)

Best for: Primary/Secondary alkyl amines, benzylamines, and electron-rich anilines.

Materials:

-

Substrate: 2-Chloroquinoxaline (1.0 equiv)

-

Nucleophile: Amine (1.2 – 2.0 equiv)

-

Solvent: Ethanol (Green alternative) or DMSO (for solubility)

-

Base: Triethylamine (TEA) or DIPEA (1.5 equiv) – Optional if amine is in excess.

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave process vial, dissolve 2-chloroquinoxaline (164 mg, 1.0 mmol) in Ethanol (2 mL).

-

Addition: Add the amine (1.2 mmol) and TEA (1.5 mmol). Cap the vial with a Teflon-lined septum.

-

Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Mode: Dynamic (hold temperature).

-

Temp: 140°C.

-

Time: 10–15 minutes.

-

Stirring: High.

-

Pressure Limit: 250 psi (safety cutoff).

-

-

Work-up: Cool to room temperature (compressed air cooling).

-

If precipitate forms: Filter and wash with cold EtOH.

-

If solution: Pour into ice-water (10 mL). The product usually precipitates. Filter and dry.[7]

-

-

Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc) if necessary.

Data Validation (Representative Yields):

| Entry | Amine Nucleophile | Temp (°C) | Time (min) | Yield (%) | Notes |

| 1 | Benzylamine | 140 | 10 | 92 | Excellent purity w/o column |

| 2 | Morpholine | 150 | 10 | 88 | Secondary amine requires slightly higher temp |

| 3 | p-Anisidine | 160 | 20 | 75 | Electron-rich aniline works well |

| 4 | n-Butylamine | 120 | 5 | 95 | Highly reactive, lower temp sufficient |

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Best for: Electron-deficient anilines, sterically hindered amines, or when

Materials:

-

Catalyst:

(2 mol%) or -

Ligand: BINAP or Xantphos (3-4 mol%)

-

Base:

or -

Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Atmosphere: Purge the microwave vial with Nitrogen/Argon.

-

Loading: Add 2-chloroquinoxaline (1.0 mmol), Aryl amine (1.1 mmol),

(4.5 mg), BINAP (12 mg), and -

Solvent: Add degassed Toluene (3 mL) via syringe. Cap immediately.

-

Irradiation:

-

Temp: 120°C.

-

Time: 20 minutes.

-

Pre-stir: 30 seconds (to mix solids).

-

-

Work-up: Filter through a Celite pad to remove Palladium residues. Wash with EtOAc.[8]

-

Purification: Concentrate filtrate and purify via column chromatography.

Protocol C: Rapid Synthesis of Precursor (2-Chloroquinoxaline)

If commercial starting material is unavailable.

-

Reactants: 2-Hydroxyquinoxaline (1 g) +

(3 mL). -

MW Conditions: 100°C for 5 minutes (Open vessel or reflux condenser setup recommended due to HCl gas evolution, or sealed vessel with strict pressure monitoring).

-

Yield: Quantitative conversion to 2-chloroquinoxaline.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Hydrolysis of Chloride | Ensure solvent is dry. Avoid water. Use DMSO if Ethanol is "wet". |

| Incomplete Conversion | Low MW absorption | Add a "doping" agent (ionic liquid or polar salt) if using non-polar solvents like Toluene in Protocol B. |

| Vessel Failure/Leaking | Excess Pressure | Do not fill vials >50%. Use Ethanol (lower vapor pressure than MeOH). Check pressure limit (usually 20-30 bar). |

| Side Products (Protocol B) | Pd Black formation | Ensure strict inert atmosphere. Increase ligand:Pd ratio slightly. |

Safety Considerations

-

Pressure Hazards: Microwave heating of solvents like Ethanol to 140°C generates significant pressure (approx. 6–10 bar). Always use certified pressure-rated vials (e.g., Pyrex/Borosilicate with pressure-relief caps).

-

Superheating: Liquids can remain liquid above boiling point and flash-boil upon opening. Always allow the reactor to cool to <50°C before decapping.

-

Chemical Hazards: 2-Chloroquinoxaline is a skin irritant.

(if used) releases HCl gas; use a fume hood.

References

-

Microwave-Assisted Synthesis of Quinoxaline Derivatives. University of Dayton eCommons. [Link]

-

One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc. [Link]

-

Microwave-assisted solvent-dependent reaction: chemoselective synthesis of quinoxalin-2(1H)-ones. ACS Combinatorial Science. [Link]

-

Microwave-Assisted Buchwald–Hartwig Double Amination. ACS Omega. [Link]

-

Microwave assisted synthesis of quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]